molecular formula C31H35FN2O6 B10770598 2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid

2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid

Cat. No.: B10770598
M. Wt: 550.6 g/mol
InChI Key: WCDFXVWDGHHCSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 16 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

Compound 16 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

Compound 16 has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a valuable tool in studying the S1P2 receptor and its role in various biochemical pathways.

    Biology: The compound is used to investigate the biological functions of the S1P2 receptor in cellular processes.

    Medicine: Compound 16 has potential therapeutic applications in treating diseases related to the S1P2 receptor, such as cancer and inflammatory disorders.

    Industry: It is utilized in the development of new drugs and therapeutic agents targeting the S1P2 receptor.

Mechanism of Action

Compound 16 exerts its effects by selectively binding to the S1P2 receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the receptor, leading to various pharmacological effects. The molecular targets and pathways involved include the modulation of cellular proliferation, migration, and survival .

Properties

Molecular Formula

C31H35FN2O6

Molecular Weight

550.6 g/mol

IUPAC Name

2-[4-[3-(4-fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C31H35FN2O6/c1-20(2)18-31(38)13-14-34(19-31)29(37)33-23-15-26(17-27(16-23)40-25-11-7-22(32)8-12-25)39-24-9-5-21(6-10-24)30(3,4)28(35)36/h5-12,15-17,20,38H,13-14,18-19H2,1-4H3,(H,33,37)(H,35,36)

InChI Key

WCDFXVWDGHHCSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCN(C1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C(=O)O)O

Origin of Product

United States

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